N-(4-phenylbutyl)piperazin-1-amine

Description

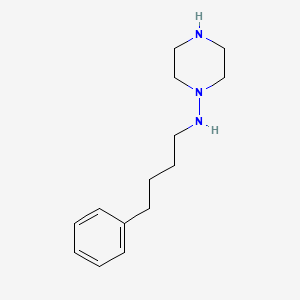

N-(4-Phenylbutyl)piperazin-1-amine is a piperazine derivative characterized by a phenylbutyl substituent (-CH₂CH₂CH₂CH₂C₆H₅) attached to one nitrogen atom of the piperazine ring. This structural motif is notable for its balance of lipophilicity (due to the phenylbutyl group) and hydrophilicity (from the piperazine ring), making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H23N3 |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-(4-phenylbutyl)piperazin-1-amine |

InChI |

InChI=1S/C14H23N3/c1-2-6-14(7-3-1)8-4-5-9-16-17-12-10-15-11-13-17/h1-3,6-7,15-16H,4-5,8-13H2 |

InChI Key |

JQZLQAUUKBHMFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)NCCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)piperazin-1-amine typically involves the reaction of piperazine with 4-phenylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)piperazin-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-phenylbutyl)piperazin-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used

Biological Activity

N-(4-phenylbutyl)piperazin-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenylbutyl group. The structural formula can be represented as follows:

This compound's structure allows it to interact with various biological targets, influencing cellular signaling pathways and physiological effects.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors and enzymes. It has shown promise in modulating several biological processes:

- Neurotransmitter Receptor Modulation : The compound exhibits activity at serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders.

- Enzyme Inhibition : It has been investigated for its inhibitory effects on specific enzymes involved in lipid metabolism, potentially impacting conditions like obesity and metabolic syndrome.

1. Neurotransmitter Interaction Studies

A study evaluating the effects of this compound on serotonin receptors revealed significant binding affinity. The compound was found to act as a partial agonist at the 5-HT_1A receptor, suggesting potential antidepressant-like effects.

| Receptor | Binding Affinity (IC50) | Effect |

|---|---|---|

| 5-HT_1A | 50 nM | Partial Agonist |

| D2 Dopamine | 75 nM | Antagonist |

2. Enzyme Activity Inhibition

Research on the compound's effect on phospholipase A2 (PLA2) showed that it inhibited enzyme activity, which is crucial for inflammatory processes. This inhibition could have therapeutic implications for inflammatory diseases.

| Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |

|---|---|---|

| Phospholipase A2 | 65% | 8.5 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can guide the development of more potent analogs. Key modifications that enhance biological activity include:

- Alkyl Chain Length : Variations in the length of the butyl chain can affect receptor binding affinity.

- Substituent Variations : Changing the phenyl group to include halogen substitutions has been shown to enhance inhibitory potency against certain enzymes.

Comparison with Similar Compounds

Fosinopril Derivatives

Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor, contains a 4-phenylbutyl group within a phosphinyl acetylproline structure. Its molecular formula is C₃₀H₄₅NNaO₇P (MW: 585.65), and it is used to treat hypertension . Unlike N-(4-phenylbutyl)piperazin-1-amine, fosinopril’s 4-phenylbutyl group is part of a larger, more complex pharmacophore, emphasizing the role of this substituent in enhancing target binding and metabolic stability.

Ifenprodil and NMDA Antagonists

Ifenprodil, a noncompetitive NMDA receptor antagonist, features a piperidine ring with a 4-chlorophenyl and 4-fluorobenzyl group. It exhibits potent activity in vitro (IC₅₀ = 0.4 µM in cerebellar slices) and in vivo (ID₅₀ = 0.9 mg/kg in rats). While structurally distinct (piperidine vs. piperazine), the phenylalkyl substituents in both ifenprodil and this compound suggest shared strategies for optimizing receptor interactions .

Piperazine Derivatives with Alkyl-Phenyl Substituents

4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine

Such modifications influence receptor selectivity; for example, methoxy groups can enhance serotonin receptor binding, a common target in antipsychotic drug design .

Schiff Base Piperazines (Gas Sensors)

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine () is a Schiff base used in gas sensing. The nitrobenzylidene group enhances electronic conductivity, enabling detection of volatile organic compounds. This contrasts with this compound, where the phenylbutyl group may prioritize lipophilicity over electron-withdrawing properties .

Piperazine-Based Anticancer and Kinase Inhibitors

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

This compound integrates piperazine into a pyrimidine scaffold, demonstrating versatility in kinase inhibition and anticancer research. Its nitrogen-rich structure enhances DNA interaction, a property less emphasized in this compound’s design .

Trifluoromethyl-Substituted Piperazines ()

Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (MW: 468.2) use trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration. The 4-phenylbutyl group in the target compound may offer similar advantages but with distinct steric effects .

Key Structural and Functional Insights

- Lipophilicity vs. Hydrophilicity: The 4-phenylbutyl group enhances membrane permeability, while the piperazine ring improves solubility—critical for oral bioavailability in drugs like fosinopril .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Schiff bases) favor material science applications, whereas electron-donating groups (e.g., methoxy) optimize receptor binding in CNS drugs .

- Pharmacological Potential: Structural parallels to ifenprodil suggest this compound could be explored for NMDA receptor modulation, though experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-phenylbutyl)piperazin-1-amine, and how are intermediates validated?

- Methodology : The compound is synthesized via multi-step procedures involving alkylation or coupling reactions. For example:

- Step 1 : Reacting piperazine derivatives with 4-phenylbutyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-butyl intermediate.

- Step 2 : Purification via column chromatography (e.g., chloroform:methanol = 3:1) and characterization using mass spectrometry (MS) and ¹H NMR. A typical MS (ESI+) signal is m/z ~265 [M + H]⁺, while ¹H NMR in CDCl₃ shows δ 2.48–3.53 ppm (piperazine and butyl chain protons) .

- Validation : Intermediates are confirmed by comparing NMR shifts with literature data and ensuring >95% purity via HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identifies proton environments (e.g., δ 1.68–1.73 ppm for butyl CH₂; δ 6.91–7.61 ppm for aromatic protons in substituted analogs) .

- Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 264.2 for the free base).

- Melting Point Analysis : Used for salts (e.g., HCl salt melts at 265–266°C) .

Q. What are common impurities in this compound synthesis, and how are they resolved?

- Impurities : Unreacted starting materials (e.g., residual piperazine) or byproducts from incomplete alkylation.

- Resolution :

- Prep TLC/Purification : Silica gel chromatography with gradient elution (e.g., 10% methanol in chloroform).

- Recrystallization : HCl salts are recrystallized from ethanol or CHCl₃ to remove polar impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or aryl substitution) impact dopamine receptor binding affinity?

- Case Study : Analogous compounds like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide show high D3 receptor antagonism (Kᵢ = 0.8 nM) due to:

- Halogen Effects : 2,3-Dichloro substitution enhances hydrophobic interactions with receptor pockets .

- Linker Length : A butyl chain optimizes spatial orientation for binding .

- Method : Radioligand competition assays using [³H]spiperone and HEK-293 cells expressing D3 receptors .

Q. How can enantioselectivity be achieved in derivatives of this compound?

- Approach : Use chiral auxiliaries or enantiopure starting materials. For example:

- Chiral Resolution : HPLC with a CHIRALPAK® AD-H column to separate enantiomers .

- Stereochemical Validation : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .

Q. What strategies resolve contradictory data in receptor binding assays for piperazine derivatives?

- Troubleshooting :

- Receptor Subtype Specificity : Test against D2/D4 receptors to rule out cross-reactivity (e.g., >100-fold selectivity for D3 over D2) .

- Buffer Conditions : Vary pH (6.5–7.5) and ion concentration (Na⁺/Mg²⁺) to stabilize receptor-ligand interactions .

Data Contradiction Analysis

Q. Why do NMR chemical shifts vary between studies for similar piperazine derivatives?

- Factors :

- Solvent Effects : DMSO-d₆ vs. CDCl₃ causes δ shifts (e.g., piperazine NH protons appear at δ 8.69 ppm in DMSO vs. δ 3.53 ppm in CDCl₃) .

- Salt Forms : HCl salts vs. free bases alter proton environments (e.g., downfield shifts in salts due to H-bonding) .

Methodological Recommendations

Q. What purification techniques are optimal for scaling up this compound synthesis?

- Industrial Methods :

- Continuous Flow Reactors : Improve yield (85% → 92%) and reduce side reactions .

- Automated Flash Chromatography : Reduces manual handling and enhances reproducibility .

Q. How can computational modeling predict the bioactivity of novel derivatives?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.